molecular formula C20H21N5O2 B2634043 1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea CAS No. 1171704-68-9

1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea

Cat. No.: B2634043
CAS No.: 1171704-68-9
M. Wt: 363.421
InChI Key: VPMWQLNRVCNZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxy group, a methyl group, and a pyridazinylamino group attached to a phenylurea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 4-methoxy-2-methylphenyl isocyanate. This can be achieved by reacting 4-methoxy-2-methylaniline with phosgene or a phosgene substitute under controlled conditions.

    Coupling Reaction: The intermediate is then reacted with 4-((6-methylpyridazin-3-yl)amino)aniline in the presence of a suitable base, such as triethylamine, to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Use of Catalysts: Employing catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification Techniques: Utilizing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products:

    Oxidation: Formation of 1-(4-Hydroxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea.

    Reduction: Formation of this compound with an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea: Lacks the methyl group on the phenyl ring.

    1-(4-Methoxy-2-methylphenyl)-3-(4-((pyridazin-3-yl)amino)phenyl)urea: Lacks the methyl group on the pyridazinyl ring.

    1-(4-Hydroxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea: Contains a hydroxyl group instead of a methoxy group.

Uniqueness: The presence of both methoxy and methyl groups, along with the pyridazinylamino moiety, imparts unique chemical and biological properties to this compound, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-13-12-17(27-3)9-10-18(13)23-20(26)22-16-7-5-15(6-8-16)21-19-11-4-14(2)24-25-19/h4-12H,1-3H3,(H,21,25)(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMWQLNRVCNZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.